UMK57
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Overview
Description
UMK57 is a small molecule compound known for its ability to promote kinetochore-microtubule attachment error correction, thereby inhibiting chromosome missegregation. This compound is particularly significant in the field of cancer research due to its role in improving chromosome segregation fidelity during mitosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UMK57 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications and patents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: UMK57 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
UMK57 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinetochore-microtubule interactions and chromosome segregation.
Biology: Investigated for its role in cell division and its potential to correct chromosome missegregation.
Medicine: Explored for its potential therapeutic applications in cancer treatment by improving chromosome segregation fidelity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting chromosomal instability .
Mechanism of Action
UMK57 exerts its effects by promoting the correction of kinetochore-microtubule attachment errors. It destabilizes kinetochore-microtubule attachments during mitosis, thereby improving chromosome segregation fidelity. The molecular targets of this compound include the kinesin-13 protein MCAK and the centromere protein E (CENP-E). The compound’s action is also influenced by the Aurora B signaling pathway .
Comparison with Similar Compounds
Mps1-IN-3: An inhibitor of MPS1 kinase with similar applications in cancer research.
PVZB1194: A biphenyl-type inhibitor of Kinesin spindle protein Eg5, exhibiting anticancer potential.
Dimethylenastron: An Eg5 inhibitor that arrests cells with monopolar spindles.
S-trityl-L-Cysteine: An inhibitor of Eg5, necessary for mitotic spindle formation.
Uniqueness of UMK57: this compound is unique in its specific promotion of kinetochore-microtubule attachment error correction, which directly impacts chromosome segregation fidelity. This makes it particularly valuable in cancer research, where chromosomal instability is a significant concern .
Properties
CAS No. |
342595-74-8 |
---|---|
Molecular Formula |
C17H17N3S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H17N3S/c1-12-4-6-13(7-5-12)14-10-21-17-15(14)16(18-11-19-17)20-8-2-3-9-20/h4-7,10-11H,2-3,8-9H2,1H3 |
InChI Key |
VOAWQTDHSSKEKA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UMK57, UMK-57, UMK 57 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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